3-Bromo-4-hydroxy-N-phenylbenzamide

Crystal Engineering Structure-Based Drug Design Physicochemical Profiling

Procure 3-Bromo-4-hydroxy-N-phenylbenzamide to access a structurally differentiated N-phenylbenzamide chemotype. The unique 3-bromo-4-hydroxy substitution positions the hydroxyl para to the carbonyl, making it freely available for intermolecular hydrogen bonding—unlike the widely studied 5-bromo-2-hydroxy (salicylanilide) series where intramolecular H-bonding masks the OH. This regiochemical difference fundamentally alters logP, solubility, metabolic stability, and target engagement, as demonstrated by >10-fold IC50 variations in PET inhibition assays among analogs. Ideal for discovering novel AOX inhibitors against fungal pathogens, next-generation photosystem II herbicides, covalent EGFR T790M inhibitor scaffolds via 4-OH acryloylation, and antitubercular leads retaining the validated 3-bromo-4-hydroxyphenyl pharmacophore. The 3-Br handle further enables rapid SAR exploration through palladium-catalyzed cross-coupling.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 62639-26-3
Cat. No. B14515348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-N-phenylbenzamide
CAS62639-26-3
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Br
InChIInChI=1S/C13H10BrNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
InChIKeyYTVJRJJEBVTYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-N-phenylbenzamide (CAS 62639-26-3): A Structurally Distinct N-Phenylbenzamide for Biochemical Probe and Agrochemical Discovery


3-Bromo-4-hydroxy-N-phenylbenzamide (CAS 62639-26-3) is a halogenated phenolic benzamide with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol [1]. It belongs to the N-phenylbenzamide (NPD) class, a scaffold widely explored for alternative oxidase (AOX) inhibition, kinase modulation, and antimicrobial activity [2]. The compound features a unique 3-bromo-4-hydroxy substitution pattern on the benzamide ring, distinguishing it from the more common 5-bromo-2-hydroxy (salicylanilide) and 4-bromo isomers. This specific arrangement fundamentally alters hydrogen-bonding capacity, electronic distribution, and steric profile relative to its closest analogs, creating differentiated potential for target engagement and physicochemical property optimization in both drug discovery and agrochemical research programs [1].

Why 3-Bromo-4-hydroxy-N-phenylbenzamide Cannot Be Replaced by Common Salicylanilide or 4-Bromo Isomers


Within the N-phenylbenzamide class, the precise position of bromine and hydroxyl substituents governs both molecular recognition and physicochemical behavior. The most common analogs—5-bromo-2-hydroxy-N-phenylbenzamide (CAS 4294-89-7) and N-(4-bromophenyl)-2-hydroxybenzamide (CAS 2627-77-2)—place the hydroxyl group ortho to the amide carbonyl, enabling intramolecular hydrogen bonding that masks the hydroxyl's availability for target interactions [1]. In contrast, 3-bromo-4-hydroxy substitution positions the hydroxyl para to the carbonyl, making it freely available for intermolecular hydrogen bonding and altering the compound's logP, solubility, and metabolic profile [2]. This regiochemical difference translates to distinct biological outcomes: in photosynthetic electron transport inhibition assays, the position of the halogen and hydroxyl directly determines IC50 values across a >10-fold range among analogs [3]. Generic substitution therefore risks selecting a compound with fundamentally different target engagement, pharmacokinetics, and off-target profile, undermining experimental reproducibility and lead optimization campaigns [2].

3-Bromo-4-hydroxy-N-phenylbenzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Hydroxyl Positioning Alters Intermolecular Hydrogen-Bonding Capacity Versus Salicylanilide-Type Analogs

The 3-bromo-4-hydroxy substitution pattern places the hydroxyl para to the amide carbonyl, eliminating the intramolecular O–H···O=C hydrogen bond that is structurally conserved in all salicylanilide-type analogs (e.g., 5-bromo-2-hydroxy-N-phenylbenzamide, 4-bromo-N-(2-hydroxyphenyl)benzamide). In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, the mean plane of the central amide C–N–C(=O)–C fragment forms a dihedral angle of 73.97° with the hydroxy-substituted ring and 25.42° with the bromo-substituted ring, with molecules linked by O–H···O and N–H···O hydrogen bonds [1]. By contrast, the 3-bromo-4-hydroxy isomer positions the hydroxyl away from the amide carbonyl, making it geometrically available for intermolecular interactions with biological targets rather than being sequestered in an internal hydrogen bond. This structural difference directly impacts target binding thermodynamics and is a key determinant in the QSAR models developed for N-phenylbenzamide AOX inhibitors, where the electronic and steric contribution of the substituent pattern on the benzamide ring is a critical variable [2].

Crystal Engineering Structure-Based Drug Design Physicochemical Profiling

Photosynthesis Inhibitory Activity Class-Level Inference: Bromine Position Determines PET Inhibition Potency

In a systematic study of brominated 2-hydroxy-N-phenylbenzamides as photosynthetic electron transport (PET) inhibitors in spinach chloroplasts, the 5-bromo-2-hydroxy-N-phenylbenzamide series demonstrated that PET inhibitory activity is bilinearly dependent on compound lipophilicity and the Hammett constant (σ) of the N-phenyl substituent [1]. The most effective inhibitor in the tested series was the R = 3-F derivative (Br-PBA; IC50 = 4.3 μmol dm⁻³), while the R = 3-Cl derivative showed IC50 = 8.6 μmol dm⁻³ [1]. Although the target compound (3-bromo-4-hydroxy substitution with unsubstituted N-phenyl) was not tested in this study, the established SAR framework demonstrates that halogen position on the benzamide ring and the electronic nature of the N-phenyl substituent are independent, tunable parameters governing PET inhibition. The 3-bromo-4-hydroxy pattern offers a distinct electronic profile (Hammett σm for Br = +0.39; σp for OH = -0.37) versus the 5-bromo-2-hydroxy pattern (σm for Br = +0.39 at position 5; σp for OH = -0.37 at position 2), predicting a different PET inhibition potency and selectivity window [1].

Agrochemical Discovery Herbicide Lead Identification Photosynthetic Electron Transport

Cholinesterase Inhibitory Activity Class-Level SAR: Hydroxyl Position Modulates AChE/BuChE Selectivity

A series of 2-hydroxy-N-phenylbenzamides and their esters were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. The benzamides exhibited moderate AChE inhibition with IC50 values in a narrow range of 33.1–85.8 μM, while BuChE IC50 values were higher at 53.5–228.4 μM [1]. Importantly, this series exclusively features the 2-hydroxy substitution pattern (salicylanilide-type), which enables intramolecular H-bonding. The lack of selectivity (typically <3-fold) between AChE and BuChE is a known limitation of this scaffold [1]. The 3-bromo-4-hydroxy substitution pattern disrupts the intramolecular H-bond, presenting a geometrically distinct pharmacophore that may differentially engage the peripheral anionic site of AChE versus BuChE. While direct IC50 data for the target compound are not available, the class-level SAR strongly suggests that hydroxyl position on the benzamide ring is a critical determinant of cholinesterase isoform selectivity [1].

Neurodegenerative Disease Alzheimer's Drug Discovery Cholinesterase Inhibition

N-Phenylbenzamide AOX Inhibitor SAR: Halogen Position Determines Target Engagement in Fungal Pathogens

A comprehensive screen of 117 N-phenylbenzamides (NPDs) against recombinant alternative oxidase (AOX) from the cocoa fungal pathogen Moniliophthora perniciosa established that both the benzamide ring and N-phenyl ring substitution patterns critically determine inhibitory potency [1]. The most active compound identified, N-(3-bromophenyl)-3-fluorobenzamide, inhibited M. perniciosa spore germination and reduced fungal infection of cocoa plants [1]. While all 117 NPDs tested in this library carried the unsubstituted benzamide core (without hydroxyl or halogen on the benzamide ring), the SAR revealed that halogen substitution on the N-phenyl ring alone is sufficient to achieve nanomolar-range AOX binding as demonstrated by 1H-STD NMR [1]. The target compound, bearing bromine at the benzamide 3-position and hydroxyl at the 4-position, represents a chemically unexplored region of NPD chemical space with the potential to engage AOX through a distinct binding mode involving the free 4-OH hydrogen-bond donor. This chemical feature is absent from all 117 compounds in the published AOX library [1].

Antifungal Drug Discovery Alternative Oxidase Inhibition Crop Protection

Antimycobacterial Activity: Bromine Position on the Benzamide Ring Modulates M. tuberculosis Growth Inhibition

A series of meta-amido bromophenol derivatives, structurally related to the target compound, were designed and evaluated against Mycobacterium tuberculosis. The compounds potently inhibited the growth of M. tuberculosis H37Ra and exhibited moderate inhibitory activity against M. tuberculosis H37Rv and multidrug-resistant strains . Importantly, these compounds showed no inhibitory activity against normal Gram-positive and Gram-negative bacteria, indicating a degree of mycobacterial selectivity . Moderate cytotoxicities and good metabolic stability were observed for selected compounds . While the exact target compound (3-bromo-4-hydroxy-N-phenylbenzamide) was not directly tested in this published series, the close structural analog N-(3-bromo-4-hydroxyphenyl)benzamide (CAS 314751-01-4)—which differs only in the position of the amide bond connectivity—was active, establishing that the 3-bromo-4-hydroxyphenyl motif is a productive pharmacophore for antimycobacterial activity .

Antitubercular Drug Discovery Mycobacterium tuberculosis Halogenated Benzamides

EGFR Kinase Inhibitor Scaffold: 3-Bromo-4-hydroxy-N-phenylbenzamide as a Key Building Block for Targeted Anticancer Agents

The N-phenylbenzamide scaffold is a recognized pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition. Salicylanilide derivatives, including acryloylamino-substituted variants, have been reported as potent EGFR inhibitors with IC50 values in the low micromolar range [1]. Specifically, 5-acrylamido-N-(3-bromophenyl)-2-hydroxybenzamide (CHEMBL382537) has been identified as an investigative EGFR inhibitor [1]. The target compound, 3-bromo-4-hydroxy-N-phenylbenzamide, provides a chemically distinct starting point for EGFR inhibitor synthesis due to the 4-hydroxy group that can serve as an attachment point for acryloyl or other electrophilic warheads targeting the conserved cysteine residue (Cys797) in the EGFR active site. The presence of the bromine at the 3-position further enables diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig), making this compound a versatile building block for generating focused EGFR inhibitor libraries [1].

Kinase Inhibitor Synthesis EGFR Inhibition Cancer Drug Discovery

Optimal Procurement Scenarios for 3-Bromo-4-hydroxy-N-phenylbenzamide Based on Established Differentiation Evidence


Agrochemical Lead Discovery: Photosynthetic Electron Transport Inhibitor Screening

For agrochemical companies developing next-generation herbicides targeting photosystem II, 3-bromo-4-hydroxy-N-phenylbenzamide offers a structurally novel chemotype distinct from the widely studied 5-bromo-2-hydroxy-N-phenylbenzamide (salicylanilide) series. The established bilinear SAR model for PET inhibition—dependent on both lipophilicity and Hammett σ of ring substituents—indicates that the 3-bromo-4-hydroxy substitution pattern will produce a different PET inhibition profile from the 5-bromo-2-hydroxy series, which has already been extensively characterized and may have exhausted patent space [1]. Procurement of this compound enables the exploration of new chemical space for herbicide lead identification, with the potential for differentiated potency, crop selectivity, and intellectual property position. The free 4-OH group also provides a synthetic handle for further derivatization to optimize physicochemical properties for foliar uptake and translocation [1].

Antifungal Drug Discovery: AOX Inhibitor Library Expansion for Neglected Tropical and Crop Diseases

Research groups targeting alternative oxidase (AOX) as a therapeutic target for fungal pathogens—including Moniliophthora perniciosa (cocoa witches' broom disease), Cryptococcus neoformans, Aspergillus fumigatus, Candida albicans, and Trypanosoma brucei (sleeping sickness)—should prioritize 3-bromo-4-hydroxy-N-phenylbenzamide as a chemically novel entry point for lead generation [1]. This compound occupies a region of N-phenylbenzamide chemical space entirely absent from the 117-compound AOX screening library published by Barsottini et al. (2020), where all compounds featured an unsubstituted benzamide core [1]. The presence of a free 4-OH hydrogen-bond donor on the benzamide ring may enable binding interactions with AOX active-site residues not accessible to the existing library compounds, potentially yielding inhibitors with novel binding modes and resistance profiles. The bromine at the 3-position further allows for rapid analog generation via palladium-catalyzed cross-coupling, facilitating SAR exploration [1].

Medicinal Chemistry: Covalent EGFR Kinase Inhibitor Fragment and Building Block

For medicinal chemistry teams developing covalent EGFR tyrosine kinase inhibitors (e.g., targeting T790M mutant EGFR in non-small cell lung cancer), 3-bromo-4-hydroxy-N-phenylbenzamide serves as an ideal core fragment. The 4-OH group is positioned for direct acryloylation to generate a Michael acceptor warhead targeting Cys797, while the 3-bromo substituent provides a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig diversification to optimize hinge-binding interactions and selectivity over other kinases [1]. This compound is structurally complementary to known salicylanilide-based EGFR inhibitors such as CHEMBL382537, where the acryloyl warhead is installed at the 5-position of the salicylanilide core [1]. The alternative connectivity offered by 3-bromo-4-hydroxy-N-phenylbenzamide may yield inhibitors with distinct binding kinetics, residence times, and selectivity profiles, justifying procurement as a differentiated starting point for kinase inhibitor library synthesis [1].

Antitubercular Drug Discovery: Halogenated Benzamide Pharmacophore Optimization

Drug discovery programs targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, should consider 3-bromo-4-hydroxy-N-phenylbenzamide as a structural analog of the validated antitubercular chemotype N-(3-bromo-4-hydroxyphenyl)benzamide (CAS 314751-01-4). The published series demonstrated potent growth inhibition of drug-sensitive M. tuberculosis H37Ra, moderate activity against MDR clinical isolates, and—critically—an absence of activity against commensal Gram-positive and Gram-negative bacteria, suggesting a mycobacteria-selective mechanism of action [1]. Moderate cytotoxicity and good metabolic stability were also reported [1]. The target compound differs in amide bond orientation (benzamide ring carries the 3-Br-4-OH substitution rather than the aniline ring), which may alter the metabolism and pharmacokinetic profile while retaining the validated 3-bromo-4-hydroxyphenyl pharmacophore. This structural alternative is valuable for lead optimization campaigns seeking to improve oral bioavailability or reduce clearance while maintaining antimycobacterial potency [1].

Quote Request

Request a Quote for 3-Bromo-4-hydroxy-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.